1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
The compound 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic molecule featuring a pyrrolidine ring substituted with a 4,6-dimethylpyrimidin-2-yl ether group at the 3-position and an indole moiety linked via an ethanone bridge. The pyrrolidine ring introduces conformational rigidity, while the dimethylpyrimidine ether may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Structural characterization of such compounds often employs crystallographic tools like the SHELX system (e.g., SHELXL for refinement), which has been widely used for small-molecule structural determination due to its robustness and adaptability .
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-11-15(2)22-20(21-14)26-17-8-10-24(12-17)19(25)13-23-9-7-16-5-3-4-6-18(16)23/h3-7,9,11,17H,8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFUTISODUFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential pharmacological properties. The compound consists of a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and an indole moiety, which are crucial for its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 300.36 g/mol. The presence of heterocyclic rings contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 2034475-62-0 |
| Structure | Molecular Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrimidine compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
The indole moiety in the compound is known for its anticancer properties. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures were evaluated for their cytotoxic effects against human cancer cell lines, demonstrating promising results with IC50 values lower than standard chemotherapeutics like doxorubicin . This suggests that the compound may act by interfering with cellular signaling pathways critical for cancer cell survival.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction, thereby modulating cellular responses.
- Receptor Interaction : The compound could interact with receptors, influencing various physiological processes .
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of related compounds, leading to insights into their biological activities:
- Antiamoebic Activity : A related study evaluated triazine analogues for antiamoebic activity against Entamoeba histolytica, demonstrating significant inhibition compared to standard treatments . This suggests that structural modifications can enhance biological efficacy.
- Cytotoxicity Studies : Another investigation reported that certain analogues exhibited potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The structural features contributing to this activity were analyzed through structure-activity relationship (SAR) studies.
Comparison with Similar Compounds
Structural Analogues with Indole and Heterocyclic Moieties
Table 1: Key Structural Features and Substituents
Key Observations:
- Indole Linkage: The target compound and oleraindoles () share an indol-1-yl group but differ in substituents. Oleraindoles incorporate a propenone bridge and glycosylated pyran, which may improve solubility compared to the target's hydrophobic pyrimidine ether .
- Pyrimidine Functionalization: The dimethylpyrimidine group in the target is an ether, contrasting with the amine in and the thioether in . These variations influence metabolic stability and electronic properties .
Q & A
Q. What are the established synthetic routes for preparing 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A key intermediate, 4,6-dimethylpyrimidin-2-ol, is condensed with a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the pyrrolidinyl-pyrimidinyl ether linkage. Subsequent coupling with 1H-indole via nucleophilic acyl substitution (using activated ketone intermediates like chloroethanone) yields the final product. Reaction optimization includes solvent selection (ethanol/acetic acid) and temperature control (reflux vs. room temperature) to minimize side products .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Methodological Answer:
- NMR (1H/13C): Critical for confirming substitution patterns (e.g., indole C-1 attachment, pyrimidine methyl groups). Aromatic proton signals in δ 7.2–8.5 ppm (indole) and δ 2.4–2.6 ppm (pyrimidine methyl groups) are diagnostic.
- X-ray Crystallography: Resolves spatial arrangements (e.g., dihedral angles between pyrimidine and indole moieties), as demonstrated in analogous pyridinyl-indole systems .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C21H22N4O2) with <2 ppm error tolerance.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B irritation risks) .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates (respiratory toxicity Category 3) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
Q. How is the purity of the compound assessed post-synthesis?
Methodological Answer:
- HPLC-PDA: Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for pharmacological studies.
- Melting Point Analysis: Sharp melting range (e.g., 160–162°C) indicates homogeneity. Discrepancies suggest residual solvents or unreacted intermediates .
Q. What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use SwissADME or MarvinSuite to estimate lipophilicity (predicted LogP ~2.8), critical for bioavailability studies.
- pKa Prediction: ACD/Labs or SPARC algorithms determine basicity of pyrrolidine nitrogen (pKa ~7.5) and indole NH (pKa ~12.5) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield of the pyrrolidinyl-pyrimidinyl ether intermediate?
Methodological Answer:
- Catalyst Screening: Replace traditional Mitsunobu reagents with polymer-supported triphenylphosphine to simplify purification .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF) for enhanced nucleophilic displacement kinetics.
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .
Q. What strategies resolve discrepancies between experimental and theoretical NMR spectra caused by rotational isomerism?
Methodological Answer:
- Variable-Temperature NMR: Conduct experiments at 25°C and 60°C to observe coalescence of split signals (e.g., pyrrolidine methine protons).
- DFT Calculations: Gaussian09 or ORCA simulations model rotational barriers (e.g., 8–12 kcal/mol for pyrimidinyl-pyrrolidine bond) to validate spectral assignments .
Q. How to design a structure-activity relationship (SAR) study for this compound’s biological targets?
Methodological Answer:
- Analog Synthesis: Modify substituents on the indole (e.g., 5-fluoro substitution) and pyrimidine (e.g., dimethyl vs. diethyl groups) to assess binding affinity changes.
- In Silico Docking: Autodock Vina screens against homology models of H1/H4 histamine receptors (see dual ligand design in ).
- Functional Assays: Measure cAMP inhibition (H1) or β-arrestin recruitment (H4) in HEK293 cells transfected with receptor plasmids .
Q. What analytical methods identify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS: Detect oxidation products (e.g., pyrrolidine N-oxide at m/z 378.2) and hydrolyzed fragments (indole-acetic acid at m/z 176.1) .
Q. How to address conflicting bioactivity data in different cell lines?
Methodological Answer:
- Cell Line Authentication: STR profiling ensures no cross-contamination (e.g., HeLa vs. HEK293).
- Pathway Inhibition Profiling: Use phosphoproteomics (e.g., Luminex xMAP) to compare MAPK/ERK activation across lines.
- Metabolic Stability Assays: Incubate with liver microsomes to assess cytochrome P450-mediated inactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
